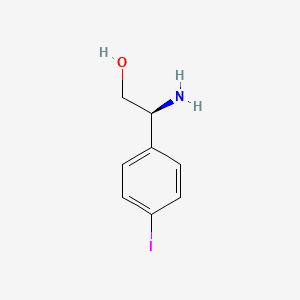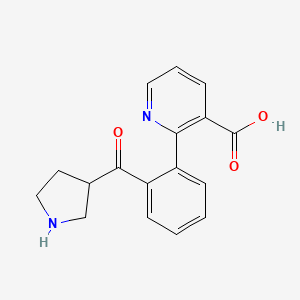![molecular formula C21H14N2O4 B12860510 1,1'-(3-Methylene-3,4-dihydro-[1,1'-biphenyl]-4,4'-diyl)bis(1H-pyrrole-2,5-dione)](/img/structure/B12860510.png)
1,1'-(3-Methylene-3,4-dihydro-[1,1'-biphenyl]-4,4'-diyl)bis(1H-pyrrole-2,5-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(3-Methylene-3,4-dihydro-[1,1’-biphenyl]-4,4’-diyl)bis(1H-pyrrole-2,5-dione) is a complex organic compound with the molecular formula C21H14N2O4. It is known for its unique structure, which includes a biphenyl core with methylene and pyrrole-2,5-dione groups. This compound is often used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3-Methylene-3,4-dihydro-[1,1’-biphenyl]-4,4’-diyl)bis(1H-pyrrole-2,5-dione) typically involves the condensation of benzene-1,3-diamine with dicarboxylic acids, followed by cyclization, dehydration, and oxidation steps . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
1,1’-(3-Methylene-3,4-dihydro-[1,1’-biphenyl]-4,4’-diyl)bis(1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products depending on the reagents and conditions used.
科学的研究の応用
1,1’-(3-Methylene-3,4-dihydro-[1,1’-biphenyl]-4,4’-diyl)bis(1H-pyrrole-2,5-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
作用機序
The mechanism of action of 1,1’-(3-Methylene-3,4-dihydro-[1,1’-biphenyl]-4,4’-diyl)bis(1H-pyrrole-2,5-dione) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Bismaleimide S
- p,p’-Dimaleimidodiphenylmethane
- p,p’-Methylenebis(N-phenylmaleimide)
- Bis(p-maleimidophenyl)methane
- Bis(4-maleimidophenyl)methane
Uniqueness
1,1’-(3-Methylene-3,4-dihydro-[1,1’-biphenyl]-4,4’-diyl)bis(1H-pyrrole-2,5-dione) stands out due to its specific biphenyl core structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .
特性
分子式 |
C21H14N2O4 |
|---|---|
分子量 |
358.3 g/mol |
IUPAC名 |
1-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]-6-methylidenecyclohexa-2,4-dien-1-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C21H14N2O4/c1-13-12-15(4-7-17(13)23-20(26)10-11-21(23)27)14-2-5-16(6-3-14)22-18(24)8-9-19(22)25/h2-12,17H,1H2 |
InChIキー |
DMABXKBWEOIIQA-UHFFFAOYSA-N |
正規SMILES |
C=C1C=C(C=CC1N2C(=O)C=CC2=O)C3=CC=C(C=C3)N4C(=O)C=CC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


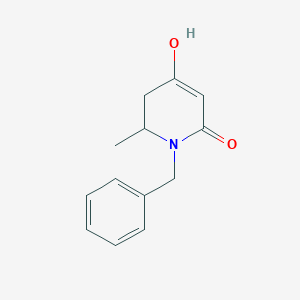
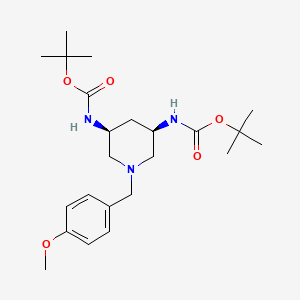
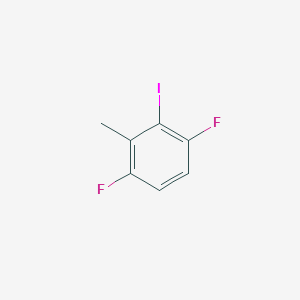

![tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)
![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
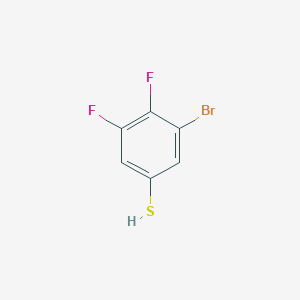

![5-amino-8-(furan-2-yl)-3-(2-methoxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12860480.png)
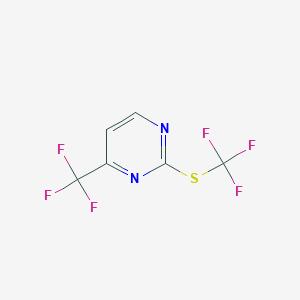
![4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12860502.png)
![3-Bromo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B12860507.png)
